2-Nitroresorcinol

Descripción general

Descripción

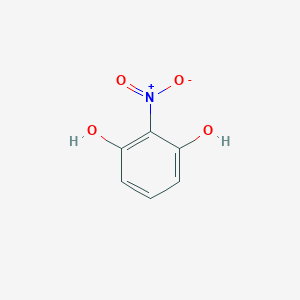

2-Nitroresorcinol, also known as 2-nitro-1,3-benzenediol, is an organic compound with the molecular formula C6H5NO4. It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

2-Nitroresorcinol has several applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs and active pharmaceutical ingredients.

Mecanismo De Acción

Biochemical Pathways

The initial hydroxylation of p-Nitrophenol yields either 4-nitrocatechol or 4-nitroresorcinol . .

Action Environment

The action, efficacy, and stability of 2-Nitroresorcinol can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as its melting point is 81-83°C . .

Análisis Bioquímico

Molecular Mechanism

This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-nitroresorcinol involves the nitration of resorcinol. The process typically includes mixing concentrated sulfuric acid and concentrated nitric acid to obtain a sulfuric-nitric mixed acid. Resorcinol is then mixed with silica gel and added to the reactor. The sulfuric-nitric mixed acid is added dropwise while cooling with an ice-water bath. The mixture is then subjected to steam distillation, followed by refluxing and dissolving the solid obtained by suction filtration with ethanol. The final product is obtained after cooling, filtration, washing, and drying .

Another method involves dissolving resorcinol in a phosphate buffer at pH 7, followed by the addition of sodium nitrite and hydrogen peroxide. The reaction is initiated by adding a molecular sieve and stirring at room temperature. The product is then extracted with ethyl acetate and purified using column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Nitroresorcinol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-Amino-1,3-benzenediol

Substitution: Various esters or ethers depending on the substituents used.

Oxidation: Quinones or other oxidized derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Resorcinol: The parent compound, which lacks the nitro group.

2-Aminoresorcinol: The reduced form of 2-nitroresorcinol.

4-Nitrophenol: Another nitro-substituted phenol with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both nitro and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from chemical synthesis to industrial processes.

Actividad Biológica

2-Nitroresorcinol (2-NR) is a nitro-substituted derivative of resorcinol, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and material sciences, due to its potential therapeutic applications and its role as an inhibitor in enzymatic reactions. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Enzyme Inhibition

This compound has been identified as an effective inhibitor of γ-resorcylate decarboxylase (γ-RSD), an enzyme involved in the decarboxylation of 2,6-dihydroxybenzoate. The binding of 2-NR to the active site of γ-RSD has been elucidated through crystallographic studies, revealing that it interacts with a manganese ion within the enzyme's active site. The inhibition constant () for this interaction provides insights into the efficacy of 2-NR as an enzyme inhibitor .

Photochemical Activity

In photochemical applications, 2-NR has been utilized in drug delivery systems that leverage light activation to enhance therapeutic efficacy. For instance, studies have shown that when combined with nanoparticles and photosensitizers, 2-NR can facilitate the generation of reactive oxygen species (ROS), leading to increased cytotoxicity against cancer cells . This mechanism underscores its potential in photodynamic therapy.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in various biological models, suggesting its potential as a protective agent against oxidative damage .

Hepatoprotective Effects

A study investigating the hepatoprotective properties of compounds synthesized from this compound demonstrated that these derivatives could mitigate liver injury induced by carbon tetrachloride (CCl4). The treatment resulted in reduced levels of liver enzymes (ALT and AST) and improved antioxidant enzyme activity (SOD and CAT) in treated mice compared to untreated controls . This finding highlights the therapeutic potential of 2-NR derivatives in liver protection.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves nitration of resorcinol using mixed acids. This compound serves as a precursor for various derivatives that exhibit anti-inflammatory and analgesic properties. For example, derivatives synthesized from 2-NR have shown promising results in reducing inflammation in animal models .

Propiedades

IUPAC Name |

2-nitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCPKMIJYMHZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060525 | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange crystalline powder; [Acros Organics MSDS] | |

| Record name | 2-Nitroresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000227 [mmHg] | |

| Record name | 2-Nitroresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

601-89-8 | |

| Record name | 2-Nitroresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITRORESORCINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DA96G63WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Nitroresorcinol?

A1: this compound has the molecular formula C6H5NO4 and a molecular weight of 155.10 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Numerous studies have investigated the spectroscopic properties of this compound. Key data includes:* Microwave Spectroscopy: Analysis has confirmed a planar tautomer with C2v symmetry and two internal hydrogen bonds between the hydroxyl groups and nitro group oxygens. []* Infrared (IR) Spectroscopy: Studies have focused on the O-H stretching frequencies, revealing shifts due to intramolecular hydrogen bonding and solvent effects. [, ]* Raman Spectroscopy: Complementary to IR, Raman studies provide further insights into the vibrational modes and bonding characteristics of the molecule. []

Q3: Is there information on the stability of this compound under various conditions?

A3: While specific stability studies are limited in the provided research, insights can be gleaned from its use in various reactions and applications:* Thermal Stability: this compound exhibits reasonable thermal stability, as demonstrated by its use in polycondensation reactions at elevated temperatures. []* Solvent Compatibility: The molecule shows good solubility in various organic solvents like acetone, ethanol, and ethyl acetate, indicating compatibility and stability in these media. [, , ]

Q4: Has this compound been explored for its catalytic properties?

A4: While not a catalyst itself, this compound serves as a key starting material for synthesizing concave N-heterocyclic carbenes (NHCs). These NHCs, specifically those derived from bimacrocyclic imidazolinium salts, demonstrate catalytic activity in reactions such as:* Nucleophilic Catalysis: Synthesis of γ-butyrolactones. []* Transition Metal Catalysis: * Copper complexes for cyclopropanation of styrene and indene with ethyl diazoacetate. [] * Palladium complexes for Mizoroki–Heck and Suzuki–Miyaura cross-coupling reactions. []

Q5: How has computational chemistry been used to study this compound?

A5: Computational studies have provided valuable insights into the structural and electronic properties of this compound:* Ab initio and Density Functional Theory (DFT) Calculations: These methods have been employed to: * Investigate intramolecular hydrogen bonding and its influence on molecular geometry. [, , ] * Determine optimized geometries, rotational barriers, and hydrogen bond energies in both gas phase and water solution. [] * Study the competitive hydrogen bond energies in neutral and deprotonated conformations. []* Multireference Møller-Plesset Second-Order Perturbation Theory (MRMPT2): Used in conjunction with Multiconfiguration Self-Consistent Field (MCSCF) calculations to investigate the photodissociation dynamics of this compound. []

Q6: How do structural modifications of this compound impact its properties?

A6: While limited information is available on the direct biological activity of this compound, studies on related compounds like derivatives of 4-hydroxy-2-benzoxazolone (HBOA), which can be synthesized from this compound, suggest that:* Acylation of HBOA: Introducing acetoxy groups at the 4-position and both the 3- and 4-positions leads to the derivatives AcO-BOA and TC-3, respectively. These modifications are reported to enhance hepatoprotective properties in a mouse model of CCl4-induced liver injury. []* Schiff Base Formation: Reacting HBOA derivatives with primary amines yields Schiff Base derivatives (TC-5 to TC-10). This structural modification significantly enhances anti-inflammatory and analgesic activities compared to the parent HBOA. []

Q7: What is known about the environmental impact of this compound?

A7: The provided research does not specifically address the environmental impact or degradation pathways of this compound.

Q8: What analytical methods are used to characterize and quantify this compound?

A9: Various analytical techniques are employed in the study of this compound:* X-ray Diffraction: Used to determine the crystal structure of this compound, revealing details about its molecular geometry and packing arrangement in the solid state. [, , , ]* Gas-Phase Electron Diffraction: Provides insights into the molecular structure and intramolecular hydrogen bonding in the gas phase. [, ]* Chromatographic Techniques: Methods like silica gel column chromatography are used for purification and separation of this compound and its derivatives. []* Spectroscopic Techniques: As previously mentioned, microwave, IR, and Raman spectroscopy provide information about the structure, bonding, and vibrational modes of the molecule. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.